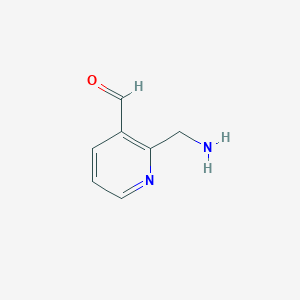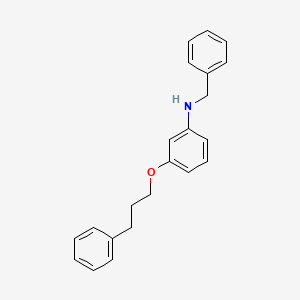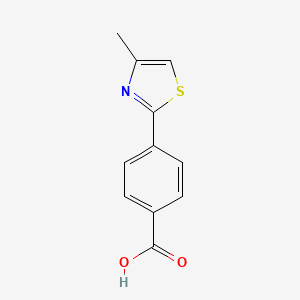
2-(Aminomethyl)-3-pyridinecarboxaldehyde
Descripción general
Descripción
“2-(Aminomethyl)-3-pyridinecarboxaldehyde” is also known as “2-Picolylamine”. It’s an organic compound with the empirical formula C6H8N2 . It’s used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It also serves as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
Molecular Structure Analysis
The molecular weight of “2-(Aminomethyl)-3-pyridinecarboxaldehyde” is 108.14 . The structure includes a pyridine ring with an aminomethyl group attached .
Physical And Chemical Properties Analysis
The physical properties of “2-(Aminomethyl)-3-pyridinecarboxaldehyde” include a liquid form, a refractive index n20/D of 1.544 (lit.), a boiling point of 82-85 °C/12 mmHg (lit.), and a density of 1.049 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Synthesis Reagent
“2-(Aminomethyl)-3-pyridinecarboxaldehyde” is used as a synthesis reagent in the creation of PPD analogues . PPD, or p-Phenylenediamine, is a chemical substance that is widely used in the chemical industry, particularly in the production of hair dyes, textile dyes, and pigments.
Preparation of 5-nitro-2-furancarboxylamides
This compound is also used in the preparation of 5-nitro-2-furancarboxylamides . These compounds have been found to display potent trypanocidal activity against trypanosomiasis, a disease caused by parasitic protozoans.
Solubility
The compound is soluble in water (1000 mg/ml at 20°C), and ethanol . This property makes it useful in various chemical reactions where solubility plays a crucial role.
Biorenewable Monomer
In the field of green chemistry, “2-(Aminomethyl)-3-pyridinecarboxaldehyde” can be used in the preparation of 2,5-Bis(aminomethyl)furan (BAMF) , a biorenewable monomer for polymeric applications. This is particularly important in the development of sustainable materials.
Propiedades
IUPAC Name |
2-(aminomethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXBJEGARIYNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652152 | |
| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-pyridinecarboxaldehyde | |
CAS RN |
887580-08-7 | |
| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1437584.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)


![N-[2-(Pentyloxy)benzyl]-1-ethanamine](/img/structure/B1437592.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)



